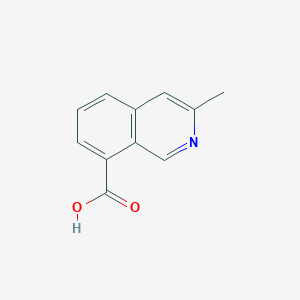

3-Methylisoquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylisoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBOOPQGESQRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 3 Methylisoquinoline 8 Carboxylic Acid

Esterification Reactions and Their Applications

Esterification of 3-methylisoquinoline-8-carboxylic acid is a fundamental transformation that converts the carboxylic acid moiety into an ester group. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an alcohol.

The resulting esters of this compound have potential applications in medicinal chemistry. For instance, masking the polar carboxylic acid group as an ester can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and increase its bioavailability. nih.gov This strategy is often employed in the design of prodrugs, where the ester is later hydrolyzed in vivo to release the active carboxylic acid.

While specific examples detailing the esterification of this compound are not extensively documented in readily available literature, the principles of esterification are well-established. Common methods are summarized in the table below.

| Esterification Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Typically requires heating under reflux. |

| Acyl Chloride Formation followed by Alcoholysis | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Alcohol, Base (e.g., Pyridine (B92270), Triethylamine) | Often proceeds at room temperature or with gentle heating. |

| Carbodiimide-mediated Coupling | Alcohol, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Mild conditions, often at room temperature. |

Amidation Reactions and Formation of Amide Derivatives

Amidation of this compound involves the formation of an amide bond by reacting the carboxylic acid with an amine. This transformation is of significant interest in drug discovery and development, as the amide bond is a key structural feature in many biologically active molecules, including numerous pharmaceuticals.

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging and may require high temperatures. mdpi.comencyclopedia.pub Therefore, the carboxylic acid is typically activated first. Common methods for amide bond formation include the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. nih.gov

A general procedure for the synthesis of amides from carboxylic acids involves the use of activating agents to form a reactive intermediate that is then coupled with an amine. nih.gov For instance, titanium tetrachloride (TiCl₄) has been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov

While specific studies on the amidation of this compound are not prevalent, the general methodologies for amide synthesis are applicable. The resulting 3-methylisoquinoline-8-carboxamides could be explored for various biological activities. For example, quinoline-carboxamides have been synthesized and evaluated for their antimicrobial properties. bohrium.comscispace.com

| Amidation Method | Reagents | General Conditions |

|---|---|---|

| Coupling Agent-Mediated Amidation | Amine, Coupling Agent (e.g., HBTU, DCC, EDC), Base (e.g., DIPEA, Triethylamine) | Mild conditions, often at room temperature. |

| Acyl Chloride Formation followed by Aminolysis | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine, Base (e.g., Pyridine, Triethylamine) | Generally proceeds at room temperature. |

| Titanium Tetrachloride-Mediated Amidation | Amine, TiCl₄, Pyridine | Heating, for example at 85°C. nih.gov |

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-methylisoquinolin-8-yl)methanol (B14036085). This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.ukquora.com

The reduction of carboxylic acids with LiAlH₄ proceeds in two stages: an initial reduction to an aldehyde, which is then further and rapidly reduced to the primary alcohol. chemguide.co.uk Due to the high reactivity of the intermediate aldehyde, it is generally not possible to isolate it under these reaction conditions. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Another reagent that can be used for the reduction of carboxylic acids is borane (B79455) (BH₃), often in the form of a complex with THF (BH₃·THF). khanacademy.org Borane is considered a more chemoselective reagent than LiAlH₄ and can selectively reduce carboxylic acids in the presence of other reducible functional groups, such as ketones or esters. khanacademy.org

The resulting (3-methylisoquinolin-8-yl)methanol is a valuable intermediate that can be used in further synthetic transformations, for example, through reactions involving the hydroxyl group.

| Reducing Agent | Abbreviation | Typical Solvent | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ or LAH | Diethyl ether, THF | Strong, non-selective reducing agent. masterorganicchemistry.comquora.com |

| Borane Tetrahydrofuran Complex | BH₃·THF | Tetrahydrofuran (THF) | Chemoselective for carboxylic acids. khanacademy.org |

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Core

The isoquinoline ring system is susceptible to electrophilic aromatic substitution. The reaction generally occurs on the benzene (B151609) ring (the carbocyclic ring) rather than the pyridine ring, due to the higher electron density of the former. quimicaorganica.org The preferred positions for electrophilic attack on the unsubstituted isoquinoline are C5 and C8. quimicaorganica.org

In the case of this compound, the directing effects of the existing substituents must be considered. The methyl group at the C3 position is an activating group and an ortho-, para-director. libretexts.org However, its influence on the benzene ring is transmitted through the pyridine ring and is therefore likely to be weak. The carboxylic acid group at the C8 position is a deactivating group and a meta-director. numberanalytics.comyoutube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₃ | 3 | Activating, Electron-donating | Ortho, Para |

| -COOH | 8 | Deactivating, Electron-withdrawing | Meta numberanalytics.comyoutube.com |

Nucleophilic Substitution Reactions on Substituted Isoquinoline Rings

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring system is generally difficult unless the ring is activated by strongly electron-withdrawing groups. libretexts.orglibretexts.org The reaction typically occurs on the pyridine ring, with the C1 position being the most susceptible to nucleophilic attack.

For derivatives of this compound, nucleophilic substitution would likely require the presence of a good leaving group, such as a halogen, on the pyridine ring, particularly at the C1 position. The presence of electron-withdrawing groups can further facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. libretexts.orgyoutube.com

For example, a hypothetical 1-chloro-3-methylisoquinoline-8-carboxylic acid could potentially undergo nucleophilic substitution at the C1 position with various nucleophiles, such as amines, alkoxides, or thiolates. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring helps to stabilize the intermediate formed during the addition of the nucleophile. youtube.com

The reaction conditions for SNAr reactions can vary widely depending on the reactivity of the substrate and the nucleophile. In some cases, the reaction may proceed at room temperature, while in others, heating may be required.

Design and Synthesis of Bioisosteric Analogs

Bioisosterism is a strategy in medicinal chemistry used to design and synthesize new compounds by replacing a functional group in a parent compound with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity, selectivity, or pharmacokinetic properties. drughunter.com For this compound, the carboxylic acid moiety is a prime target for bioisosteric replacement.

While the carboxylic acid group can be crucial for binding to a biological target, it can also contribute to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. researchgate.net Replacing the carboxylic acid with a suitable bioisostere can help to overcome these limitations.

Exploration of Carboxylic Acid Bioisosteres

A wide range of functional groups have been investigated as bioisosteres for carboxylic acids. nih.gov The choice of a particular bioisostere depends on the specific goals of the drug design program, such as modulating acidity, lipophilicity, or metabolic stability. ucc.ie

One of the most common carboxylic acid bioisosteres is the tetrazole ring. drughunter.comrug.nl The 1H-tetrazole group has a pKa similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH. rug.nl Tetrazoles are generally more lipophilic than the corresponding carboxylic acids and can be more metabolically stable. rug.nlresearchgate.net The replacement of a carboxylic acid with a tetrazole has been a successful strategy in the development of several marketed drugs. researchgate.net

Another important class of carboxylic acid bioisosteres is the acylsulfonamides. nih.gov N-acylsulfonamides are acidic and can mimic the hydrogen bonding interactions of a carboxylic acid. nih.gov This functional group has been successfully incorporated into a number of biologically active compounds, including some approved drugs. nih.gov Other bioisosteres for carboxylic acids include hydroxamic acids, sulfonic acids, and various other heterocyclic systems. nih.govnih.gov

The synthesis of these bioisosteric analogs of this compound would involve multi-step synthetic routes, starting from appropriately functionalized isoquinoline precursors.

| Bioisostere | Structure | Approximate pKa | Key Features |

|---|---|---|---|

| Tetrazole |  | ~4.5 - 4.9 rug.nl | Similar acidity to carboxylic acid, increased lipophilicity and metabolic stability. rug.nlresearchgate.net |

| Acylsulfonamide |  | Variable, can be similar to carboxylic acids | Acidic, can mimic hydrogen bonding patterns. nih.gov |

| Hydroxamic Acid |  | ~9 | Can act as a chelating agent. nih.gov |

| Sulfonic Acid |  | <2 | Strongly acidic. nih.gov |

Scaffold Hopping Approaches

Scaffold hopping is a widely employed strategy in medicinal chemistry to identify novel compounds by modifying the central core of a molecule while aiming to retain or improve its biological activity. niper.gov.in This approach is valuable for navigating intellectual property landscapes, enhancing pharmacokinetic profiles, and discovering new structure-activity relationships (SAR). niper.gov.in For this compound, scaffold hopping can be conceptualized by considering bioisosteric replacements for both the isoquinoline core and the carboxylic acid moiety.

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a key structural feature. wikipedia.org Strategies for its replacement often involve substituting it with other bicyclic aromatic or heteroaromatic systems that can maintain similar spatial arrangements of key functional groups. In studies on related quinoline (B57606) scaffolds, successful hops to cores such as quinazoline (B50416), 1,7-naphthyridine, and 1,8-naphthyridine (B1210474) have been reported to yield compounds with retained biological activity. researchgate.netnih.govnih.gov These replacements alter the electronic properties and hydrogen bonding capabilities of the core structure, which can influence target binding and metabolic stability. niper.gov.in For instance, the strategic placement of nitrogen atoms in the quinazoline or naphthyridine rings can mimic the interaction of the parent isoquinoline. niper.gov.in

The carboxylic acid group at the 8-position is a critical pharmacophoric element, often involved in key interactions with biological targets through hydrogen bonding and ionic interactions. nih.gov However, carboxylic acids can present challenges such as poor membrane permeability and metabolic liabilities, including the formation of reactive acyl glucuronides. nih.govnih.gov Consequently, a variety of bioisosteric replacements for carboxylic acids have been extensively explored in drug discovery. researchgate.netdrughunter.com These bioisosteres can be broadly classified as acidic or non-acidic (neutral) replacements. hyphadiscovery.com

Acidic bioisosteres aim to mimic the pKa and charge distribution of the carboxylic acid. drughunter.com One of the most common replacements is the tetrazole ring, which has a similar pKa to a carboxylic acid and can act as a strong hydrogen bond donor and acceptor. drughunter.com Other acidic surrogates include acyl sulfonamides and hydroxamic acids, which can also effectively replicate the key interactions of the carboxylate group while potentially offering improved physicochemical properties. fiveable.me

Neutral bioisosteres replace the acidic proton of the carboxylic acid with groups that can still participate in crucial hydrogen bonding interactions. hyphadiscovery.com This strategy can be advantageous for improving cell permeability and oral bioavailability. drughunter.com Examples of neutral replacements include 3-hydroxyisoxazoles and other specialized heterocyclic systems designed to present hydrogen bond donors and acceptors in a spatially similar manner to the carboxylate group. nih.gov The choice of a suitable bioisostere is highly context-dependent, relying on the specific binding site interactions and desired pharmacokinetic profile. nih.gov

Below is a table summarizing potential scaffold hopping strategies for this compound, detailing the original moiety, the proposed replacement, and the rationale for the modification.

| Original Moiety | Proposed Replacement Scaffold/Group | Rationale for Replacement |

| Isoquinoline | Quinazoline | Modulates electronic properties and hydrogen bonding potential; established hop from quinoline scaffolds. researchgate.netnih.gov |

| Isoquinoline | Naphthyridine (e.g., 1,7- or 1,8-) | Alters the position of the nitrogen atom, potentially optimizing interactions with the target and improving metabolic stability. nih.gov |

| Carboxylic Acid | Tetrazole | Mimics the acidity and hydrogen bonding properties of the carboxylic acid; widely used and validated bioisostere. drughunter.com |

| Carboxylic Acid | Acyl Sulfonamide | Can offer improved metabolic stability and membrane permeability while maintaining key hydrogen bonding interactions. fiveable.me |

| Carboxylic Acid | 3-Hydroxyisoxazole | Acts as a neutral bioisostere, potentially improving permeability by removing the ionizable proton while retaining hydrogen bonding capability. nih.gov |

| Carboxylic Acid | Hydroxamic Acid | A classic acidic bioisostere that can chelate metal ions and form strong hydrogen bonds. fiveable.me |

These scaffold hopping approaches represent rational design strategies to generate novel analogs of this compound with potentially improved drug-like properties. Each modification would require chemical synthesis and subsequent biological evaluation to validate the design strategy.

Medicinal Chemistry and Biological Activity Investigation

In Vitro Pharmacological Profiling of Isoquinoline (B145761) Carboxylic Acids

Receptor Ligand Binding Assays

While direct receptor binding data for 3-Methylisoquinoline-8-carboxylic acid is not extensively documented in publicly available literature, studies on analogous structures provide insights into the potential receptor interactions of the isoquinoline core. For instance, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives has been evaluated for their affinity to the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov In this study, the (S)-configured tetrahydroisoquinoline derivative bearing a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position demonstrated the highest affinity, with a Kᵢ value of 0.0374 µM. nih.gov This suggests that the isoquinoline nucleus can serve as a scaffold for potent receptor ligands.

Furthermore, research into pyrazolo[4,3-c]quinolin-3-ones, which contain a quinoline (B57606) core structurally related to isoquinoline, has revealed high-affinity ligands for the central benzodiazepine (B76468) receptor (BzR). researchgate.net These findings underscore the capacity of the broader quinoline and isoquinoline chemical space to interact with specific biological receptors, a potential that may extend to this compound.

Cell-Based Assays for Biological Response

Cell-based assays are crucial for determining the functional effects of a compound at the cellular level. Research on compounds structurally related to this compound has revealed significant potential in several therapeutic areas.

The anti-proliferative potential of the quinoline and isoquinoline framework is a subject of intensive investigation. Various derivatives have demonstrated notable cytotoxicity against a range of cancer cell lines. For example, designed 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. nih.gov Similarly, a study on quinoline-related carboxylic acids found that several derivatives, including quinoline-2-carboxylic acid and quinoline-3-carboxylic acid, possessed remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov

In the realm of targeted therapy, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent lead compound for the inhibition of Aurora A kinase, a key regulator of the cell cycle. mdpi.com This compound demonstrated cytotoxic activity and induced apoptosis in the MCF-7 cell line. mdpi.com The anti-proliferative activities of 8-hydroxyquinoline (B1678124) derivatives have also been documented, with some compounds exhibiting IC₅₀ values in the nanomolar range against various cancer cell lines. mdpi.com

Table 1: Anti-proliferative Activity of Selected Quinoline and Quinazoline (B50416) Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line(s) | Activity/Endpoint | Reference |

|---|---|---|---|

| 2,4-Disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar inhibition | nih.gov |

| Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid | MCF-7 | Remarkable growth inhibition | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | IC₅₀ of 168.78 µM, induced apoptosis | mdpi.com |

Isoquinoline and quinoline derivatives have also been explored for their anti-inflammatory properties. A novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.govresearchgate.net This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net The compound also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Studies on a broader range of quinoline derivatives have confirmed these anti-inflammatory capabilities. Selected quinoline-3-carboxylic and quinoline-4-carboxylic acids exerted impressively appreciable anti-inflammatory affinities in LPS-induced inflammation models using RAW264.7 mouse macrophages. nih.govresearchgate.net These findings suggest that the isoquinoline-8-carboxylic acid scaffold could be a promising starting point for the development of new anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Isoquinoline and Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Model System | Key Findings | Reference |

|---|---|---|---|

| Isoquinoline derivative (CYY054c) | LPS-stimulated macrophages | Inhibited NF-κB expression; Reduced TNF-α, IL-1β, IL-6, iNOS, COX-2 | nih.govresearchgate.net |

| Quinoline-3-carboxylic acids | LPS-stimulated RAW264.7 macrophages | Appreciable anti-inflammatory affinities | nih.govresearchgate.net |

| Quinoline-4-carboxylic acids | LPS-stimulated RAW264.7 macrophages | Appreciable anti-inflammatory affinities | nih.govresearchgate.net |

The quinoline and isoquinoline cores are foundational to many antimicrobial agents. While specific data for this compound is scarce, related structures have shown significant antimicrobial activity. For instance, a series of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines, which are structurally related to quinolines, displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, a comprehensive study of substituted quinoline-2-carboxamides revealed compounds with potent activity against various mycobacterial species, including Mycobacterium tuberculosis. nih.gov Some derivatives showed higher activity than the standard drugs isoniazid (B1672263) and pyrazinamide. nih.gov These examples highlight the potential of the isoquinoline-carboxylic acid framework as a source of novel antimicrobial compounds.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For the isoquinoline and quinoline scaffolds, the nature and position of substituents play a critical role in determining their pharmacological profile.

Substitutions on the isoquinoline and related quinoline rings have a profound impact on biological activity. Research on 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase identified the 8-hydroxy-quinoline 7-carboxylic acid moiety as a crucial pharmacophore for activity. researchgate.net Molecular modeling suggested that the interaction of this scaffold with key amino acid residues within the ATP-binding pocket is responsible for the inhibitory potency. researchgate.net

A detailed study on 8-hydroxyquinoline-derived Mannich bases targeting multidrug-resistant cancer cells highlighted the strong influence of substitutions at various positions. nih.gov The study found that the acid-base properties (pKa values) and metal-chelating ability, which are directly influenced by the substituents, are important factors modulating the selective anticancer activity. nih.gov For example, the removal of the quinoline nitrogen from the bidentate {N,O} donor set by replacing the 8-hydroxyquinoline scaffold with a phenol-derived Mannich base resulted in the inactivation of the compounds. nih.gov

The position of a methyl group can also be critical. While not an isoquinoline, an interesting analogy can be drawn from fentanyl derivatives, where a methyl substitution at the 3-position of the piperidine (B6355638) ring leads to a marked increase in opioid receptor binding affinity compared to its non-methylated counterpart, carfentanil. nih.gov This illustrates the significant impact even a small alkyl substituent can have on biological activity. Therefore, the presence of the methyl group at the 3-position and the carboxylic acid at the 8-position of the this compound molecule are expected to be key determinants of its specific biological profile.

Role of the Carboxylic Acid Group in Ligand-Target Interactions

The carboxylic acid group is a critical functional moiety in drug design, often acting as a key anchor for binding to target proteins through various non-covalent interactions. In the context of enzyme inhibitors, this group can serve as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in an active site.

Research on structurally related quinazoline and isoquinoline derivatives has underscored the essential nature of a free carboxylic acid or a bioisosteric equivalent for potent biological activity. For instance, in a series of quinazoline-based kinase inhibitors, the presence of a terminal free carboxylic group was found to be crucial for activity. mdpi.com Masking this acidic group through esterification led to a significant decrease in inhibitory potency, highlighting its direct involvement in target binding. mdpi.com

This principle is directly applicable to inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair and a validated target in oncology. nih.gov Many potent PARP inhibitors feature a carboxamide group, a direct derivative of a carboxylic acid, which forms crucial hydrogen bond interactions within the nicotinamide-binding pocket of the enzyme. These interactions often involve the backbone amide groups of key residues such as Gly-863 and Ser-904. nih.gov The 8-carboxylic acid of the 3-methylisoquinoline (B74773) core is similarly positioned to engage in these types of critical hydrogen bonding patterns, anchoring the inhibitor within the active site and contributing significantly to its binding affinity and inhibitory potency. The acidic nature of the carboxyl group allows it to act as a strong hydrogen bond donor, while the carbonyl oxygen can accept a hydrogen bond, enabling versatile and strong interactions with the protein target.

| Compound Structure | Functional Group at Position 4 | Relative Inhibitory Activity |

|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Free Carboxylic Acid (-COOH) | High |

| Ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate | Ethyl Ester (-COOEt) | Low (5-fold decrease) |

Stereochemical Influences on Biological Activity

While the this compound molecule itself is achiral, stereochemistry becomes a paramount consideration when chiral centers are introduced into its derivatives during the drug development process. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, influencing everything from target binding affinity to membrane permeability and metabolic stability. nih.govresearchgate.net

The significance of chirality is well-documented in medicinal chemistry. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and often only one enantiomer is responsible for the desired biological effect. researchgate.net Investigations into the isomers of the nature-inspired compound 3-Br-acivicin provide a clear example of this principle. Studies revealed that only the (5S, αS) isomers exhibited significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed not only to differences in target interaction but also to uptake by the parasite, which is likely mediated by stereoselective L-amino acid transport systems. researchgate.net

These findings emphasize that if chiral centers were to be incorporated into derivatives of this compound—for instance, by substitution on the methyl group or on a side chain appended to the isoquinoline core—a thorough investigation of the stereochemical consequences would be essential. The separation and individual testing of enantiomers or diastereomers would be necessary to identify the optimal stereoisomer with the desired therapeutic profile.

| Compound Isomer | Stereochemistry | Antiplasmodial Activity (IC50 against P. falciparum) |

|---|---|---|

| 1a | (5S, αS) - Natural | Potent |

| 1b | (5R, αS) | Inactive |

| 1c | (5S, αR) | Inactive |

| 1d | (5R, αR) - Enantiomer | Inactive |

Computational Chemistry and Structural Insights

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

While numerous studies have employed molecular docking to investigate the interactions of various quinoline (B57606) and isoquinoline-based compounds with biological targets like DNA and protein kinases, there is no specific data available from molecular docking simulations performed on 3-Methylisoquinoline-8-carboxylic acid. Research on related quinoline-3-carboxylic acid derivatives has shown their potential to bind within the minor groove of DNA, with substituents playing a key role in the binding affinity and interaction patterns.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for their activity.

There are currently no published QSAR models that specifically include or focus on this compound. QSAR studies have been successfully applied to other classes of quinoline derivatives to identify key structural descriptors that correlate with activities such as antibacterial or immunomodulatory effects. These studies help in designing new compounds with potentially enhanced efficacy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and physics to calculate properties like molecular energies, electronic distributions, and vibrational frequencies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

Specific DFT calculations detailing the electronic properties, including the HOMO-LUMO gap, of this compound have not been reported in the literature. For other isoquinoline (B145761) and quinoline derivatives, DFT has been used to calculate these properties to understand their electronic behavior and reactivity.

DFT calculations are also employed to assess the thermodynamic stability of different molecular conformations and isomers. This information is crucial for understanding the relative stability and potential reaction pathways of a compound.

There is no available data from DFT calculations assessing the thermodynamic stability of this compound. Such studies on related heterocyclic systems help in predicting the most stable structures and their energetic properties.

Molecular Dynamics (MD) Simulations to Probe Binding Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the stability of ligand-protein complexes predicted by molecular docking and to understand the dynamic behavior of the binding interactions.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large chemical databases (virtual screening) to find new compounds with potential activity.

No pharmacophore models based on this compound have been developed or reported. The development of such a model would require a set of active compounds with a common mechanism of action, from which the key chemical features could be extracted. Pharmacophore models have been successfully created for other classes of quinoline and quinazoline-based compounds to identify novel antioxidants and enzyme inhibitors.

Bioisosterism in Computational Drug Design

The strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of modern drug discovery. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical properties, metabolic stability, or toxicological profiles. In the context of this compound, a scaffold of interest in medicinal chemistry, particularly for its potential role in the development of PARP inhibitors, computational methods play a pivotal role in predicting the effects of bioisosteric replacements of the crucial 8-carboxylic acid moiety.

The carboxylic acid group, while often essential for target engagement through interactions like hydrogen bonding and salt bridges, can also confer undesirable properties such as poor membrane permeability, rapid metabolism, and potential for off-target effects. Computational drug design provides a suite of tools to explore potential bioisosteric replacements in silico, thereby guiding synthetic efforts toward more promising candidates.

A key computational approach in this context is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the evaluation of how different bioisosteres might interact with the target's active site. For instance, in the case of PARP-1, the carboxylic acid of an inhibitor often forms critical hydrogen bonds with residues such as Gly863 and Ser904. A computational study could explore replacing the carboxylic acid of this compound with various known bioisosteres, such as tetrazole, hydroxamic acid, or acylsulfonamide. Docking simulations would then assess whether these replacements can maintain the key interactions and fit sterically within the binding pocket.

Another powerful computational technique is Comparative Molecular Field Analysis (CoMFA). CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. To apply CoMFA to this compound and its potential bioisosteres, a set of virtual analogs with different carboxylic acid replacements would be created. Their 3D structures would be aligned, and their steric and electrostatic fields calculated. By correlating these fields with hypothetical or experimentally determined biological activities, a 3D map can be generated that highlights regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This provides invaluable insights for designing novel bioisosteres with enhanced potency.

Table 1: Predicted Binding Affinities of this compound and Putative Bioisosteres with PARP-1

| Compound | Bioisosteric Group | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -COOH | -8.5 | H-bond with Gly863, Ser904 |

| Analog 1 | 5-Tetrazole | -8.2 | H-bond with Gly863, Ser904 |

| Analog 2 | Hydroxamic acid | -7.9 | H-bond with Gly863, Ser904; potential metal chelation |

| Analog 3 | Acylsulfonamide | -7.5 | H-bond with Gly863 |

Table 2: In Silico ADME Properties of this compound and its Bioisosteres

| Compound | Bioisosteric Group | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) |

| This compound | -COOH | Low | 95 |

| Analog 1 | 5-Tetrazole | Moderate | 92 |

| Analog 2 | Hydroxamic acid | Moderate-High | 88 |

| Analog 3 | Acylsulfonamide | High | 85 |

Analytical Chemistry and Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental for confirming the chemical structure of 3-methylisoquinoline-8-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic protons on the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm). The methyl group protons would resonate in the upfield region, likely around δ 2.5-3.0 ppm. The acidic proton of the carboxylic acid group is highly deshielded and would be expected to appear as a broad singlet at a very downfield chemical shift, typically between δ 10-13 ppm. americanelements.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, generally between 160-185 ppm. americanelements.com The sp²-hybridized carbons of the isoquinoline ring would produce a series of signals in the aromatic region (approximately 120-150 ppm). The methyl carbon would give a signal in the more shielded, upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 160 - 185 |

| Aromatic (C-H) | 7.0 - 9.0 | 120 - 150 |

| Methyl (-CH₃) | 2.5 - 3.0 | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations would appear in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 (strong) |

| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS, HRMS, LC-MS, UPLC-MS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : These hyphenated techniques couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. They are particularly useful for analyzing complex mixtures and for quantifying the amount of a compound in a sample. In LC-MS analysis of carboxylic acids, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of organic acids. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound would be influenced by the pH of the mobile phase, which affects the ionization state of the carboxylic acid group. An acidic mobile phase would suppress the ionization of the carboxyl group, leading to increased retention on a C18 or C8 column. The use of a buffer in the mobile phase is crucial for achieving reproducible results. Detection is typically performed using a UV detector, taking advantage of the chromophoric nature of the isoquinoline ring system.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in higher resolution, improved sensitivity, and faster analysis times. The principles of separation for this compound in UPLC are similar to those in HPLC, with the primary advantage being enhanced performance. UPLC methods often require derivatization when coupled with mass spectrometry to improve the analyte's properties for separation and detection.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. This technique would be instrumental in determining the unambiguous solid-state structure of this compound, providing detailed insights into its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing.

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern of spots. The intensities and positions of these spots are meticulously recorded. This diffraction data is then processed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined.

For N-heterocyclic carboxylic acids like this compound, X-ray analysis reveals critical structural parameters. For instance, in the related compound, quinoline-2-carboxylic acid, crystallographic studies have shown it can exist in both a neutral molecular form and a zwitterionic form within the same crystal lattice. researchgate.net Such analysis of this compound would confirm the planarity of the isoquinoline ring system, the precise bond lengths and angles of both the heterocyclic core and the carboxylic acid substituent, and the dihedral angle between the plane of the carboxylic acid group and the aromatic ring.

While a specific crystal structure for this compound is not publicly available, data from analogous structures provide a reference for the type of information that would be obtained.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Quinoline-2-carboxylic acid | Monoclinic | P21/c | Co-crystallization of neutral and zwitterionic forms; hydrogen-bonded tautomeric pairs. researchgate.net |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl)quinoline-2-yl)oxy)ethyl)(methyl)-carbamic Acid | Monoclinic | P21/c | Structure stabilized by C-H···O hydrogen bonds and Van der Waals interactions. chemmethod.com |

| Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate | Orthorhombic | P212121 | Distorted half-chair conformation of heterocyclic rings. eurjchem.com |

Metabolomic Analysis of Carboxylic Acids

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, presents specific challenges for the analysis of carboxylic acids, including this compound. These compounds are often highly polar and nonvolatile, which can lead to poor retention on standard reversed-phase liquid chromatography (RPLC) columns and inefficient ionization in mass spectrometry (MS). nih.govmdpi.com Consequently, direct analysis frequently suffers from low sensitivity and reproducibility. nih.gov

To overcome these analytical hurdles, chemical derivatization is a widely employed strategy in metabolomics for the profiling of carboxylic acids. nih.govrsc.org This process involves reacting the carboxylic acid functional group with a reagent to form a less polar, more volatile, and more easily ionizable derivative. Derivatization can significantly improve chromatographic peak shape, enhance separation of structurally similar compounds, and increase detection sensitivity by orders of magnitude. nih.govacs.org

Several derivatization strategies are applicable for the analysis of carboxylic acid-containing metabolites:

Esterification and Amidation: These are common reactions where the carboxyl group is converted to an ester or an amide. This modification decreases the polarity of the analyte, facilitating better separation on RPLC columns. rsc.org

Reagents for Enhanced MS Detection: Many derivatization reagents are designed to introduce a permanently charged or easily ionizable moiety onto the analyte. This dramatically improves ionization efficiency, particularly for positive mode electrospray ionization (ESI), which is often more sensitive than negative mode. mdpi.com For example, N-(4-aminomethylphenyl)pyridinium (AMPP) has been shown to increase sensitivity by as much as 64,000-fold compared to underivatized fatty acids. mdpi.com

Isotope Labeling: The use of isotope-coded derivatization reagents, such as 12C- and 13C-labeled reagents, allows for accurate quantification by overcoming matrix effects and variations in ionization efficiency. acs.org This approach involves labeling the sample with the "heavy" reagent and a standard mixture with the "light" reagent (or vice-versa), allowing for precise relative or absolute quantification. acs.org

The analytical workflow for this compound in a biological matrix would typically involve sample extraction, followed by a derivatization step, and subsequent analysis by a high-resolution separation technique coupled to a mass spectrometer, most commonly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govnih.govnih.gov The selection of the derivatization reagent and chromatographic conditions would be optimized to achieve the best sensitivity and selectivity for this specific compound and other carboxylic acids in the sample.

| Derivatization Reagent Class | Example Reagent | Purpose | Reference |

|---|---|---|---|

| Phenylenediamines | 4-Chloro-o-phenylenediamine | Improves ionization efficiency and allows for sensitive quantification in various biological matrices. | nih.gov |

| Hydrazines | 3-Nitrophenylhydrazine (3-NPH) | Stabilizes and derivatizes keto-acids and other carboxylic acids for improved LC-MS analysis. | nih.govrsc.org |

| Pyridinium-based Reagents | N-(4-aminomethylphenyl)pyridinium (AMPP) | Dramatically increases sensitivity in positive mode ESI-MS. | mdpi.com |

| Isotope-Coded Reagents | p-Dimethylaminophenacyl (DmPA) bromide | Enables accurate quantification, improves chromatographic retention, and enhances ESI efficiency. | acs.org |

Biosynthetic Pathways of Isoquinoline Alkaloids

Amino Acid Precursors (Tyrosine, Phenylalanine, DOPA)

The journey of isoquinoline (B145761) alkaloid biosynthesis begins with the aromatic amino acid L-tyrosine, and in some pathways, L-phenylalanine. rsc.orgimperial.ac.uk Tyrosine serves as the primary building block, providing the carbon skeleton for both the isoquinoline and the benzyl (B1604629) portions of the benzylisoquinoline alkaloids (BIAs), which are the largest and most studied group of isoquinoline alkaloids. oup.comfrontiersin.org

The biosynthetic pathway initiates with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comfrontiersin.org

Dopamine Formation : Tyrosine can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA). kegg.jp Both tyrosine and DOPA can then undergo decarboxylation, catalyzed by tyrosine/dopa decarboxylase (TYDC), to yield tyramine (B21549) and dopamine, respectively. ontosight.aisemanticscholar.org Dopamine forms the isoquinoline ring portion of the final structure.

4-HPAA Formation : The benzyl portion of the BIA structure also originates from tyrosine, which is converted to 4-HPAA. frontiersin.org This conversion can occur via several steps involving transamination, decarboxylation, and oxidation.

The condensation of dopamine and 4-HPAA is a pivotal step, leading to the formation of the first committed intermediate in BIA biosynthesis, (S)-norcoclaurine. oup.com This reaction is catalyzed by norcoclaurine synthase (NCS). ontosight.ai Phenylalanine can also serve as a precursor, being first converted to tyrosine by phenylalanine hydroxylase. imperial.ac.uk

| Precursor Amino Acid | Key Derived Intermediates | Role in Isoquinoline Structure |

| L-Tyrosine | Dopamine, 4-hydroxyphenylacetaldehyde (4-HPAA) | Forms the core backbone of benzylisoquinoline alkaloids. oup.comfrontiersin.org |

| L-Phenylalanine | Can be converted to L-Tyrosine | Indirect precursor. imperial.ac.uk |

| L-DOPA | Dopamine | Precursor to the isoquinoline ring component. kegg.jp |

Key Enzymatic Transformations (e.g., Decarboxylation, Methylation, Cyclization)

Following the initial condensation step, the (S)-norcoclaurine molecule undergoes a series of enzymatic modifications that are crucial for the formation of the central intermediate, (S)-reticuline, and other key branchpoint compounds. These transformations are primarily catalyzed by oxidoreductases and transferases. frontiersin.org

Decarboxylation : As mentioned previously, the conversion of tyrosine or DOPA to their corresponding amines (tyramine and dopamine) is a critical decarboxylation reaction catalyzed by tyrosine/dopa decarboxylase (TYDC). ontosight.ai This step effectively channels the amino acid precursors into the alkaloid pathway.

Methylation : Methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and N-methyltransferases (NMTs), are fundamental to the structural diversification of isoquinoline alkaloids. frontiersin.org Key methylation steps include:

The 6-O-methylation of (S)-norcoclaurine by norcoclaurine 6-O-methyltransferase (6OMT).

The subsequent N-methylation by coclaurine (B195748) N-methyltransferase (CNMT) to form (S)-coclaurine. researchgate.net

A hydroxylation followed by a 4'-O-methylation by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) leads to the formation of the pivotal intermediate, (S)-reticuline. mdpi.com

Cyclization : A key cyclization event is catalyzed by the berberine (B55584) bridge enzyme (BBE). frontiersin.orgontosight.ai This enzyme converts the N-methyl group of (S)-reticuline into an intramolecular carbon-carbon bond, forming the "berberine bridge." This reaction transforms the benzylisoquinoline skeleton into the tetracyclic protoberberine scaffold, creating (S)-scoulerine. frontiersin.orgnih.gov This oxidative cyclization is a major branching point in the pathway, leading to protoberberine alkaloids like berberine and other related structures. nih.gov

| Enzymatic Transformation | Enzyme Class Example | Function in Biosynthesis |

| Decarboxylation | Tyrosine/Dopa Decarboxylase (TYDC) | Converts amino acid precursors (tyrosine, DOPA) into amines (tyramine, dopamine). ontosight.aisemanticscholar.org |

| Methylation | O-methyltransferases (OMTs), N-methyltransferases (NMTs) | Adds methyl groups to hydroxyl and amine functions, crucial for creating intermediates like (S)-reticuline. frontiersin.org |

| Cyclization | Berberine Bridge Enzyme (BBE) | Catalyzes intramolecular C-C bond formation to create new ring systems, such as the protoberberine scaffold from (S)-reticuline. frontiersin.orgontosight.ai |

| Condensation | Norcoclaurine Synthase (NCS) | Forms the first committed intermediate, (S)-norcoclaurine, by linking dopamine and 4-HPAA. ontosight.ai |

Diversification of Isoquinoline Alkaloid Structures in Nature

The immense structural diversity of the approximately 2,500 known benzylisoquinoline alkaloids arises from the metabolic channeling of a few key intermediates, like (S)-reticuline, into various branch pathways. oup.com The structural scaffold is tailored through a series of enzymatic reactions, including hydroxylations, O- and N-methylations, formation of methylenedioxy bridges, and intramolecular carbon-carbon or carbon-oxygen coupling reactions. oup.com

From the central intermediate (S)-reticuline, several major classes of isoquinoline alkaloids are formed:

Protoberberine Alkaloids : As described, the action of BBE on (S)-reticuline leads to (S)-scoulerine, the precursor to protoberberines like berberine, palmatine, and canadine. kegg.jpnih.gov

Phthalideisoquinoline Alkaloids : This class, which includes the antitussive drug noscapine, is formed through a complex pathway originating from (S)-scoulerine. nih.gov

Morphinan (B1239233) Alkaloids : The famous analgesics morphine and codeine are derived from (S)-reticuline after its conversion to its enantiomer, (R)-reticuline. A series of complex intramolecular cyclizations and modifications then lead to the rigid pentacyclic morphinan skeleton. mdpi.com

Aporphine Alkaloids : These are formed via intramolecular oxidative coupling of benzylisoquinoline precursors. An example is magnoflorine, which is synthesized from (S)-reticuline. frontiersin.org

These diverse enzymatic tools allow plants to generate a wide spectrum of alkaloids, each with potentially unique biological activities. rsc.org This chemical diversity is a hallmark of plant specialized metabolism and is thought to play a role in defense against herbivores and pathogens. mdpi.com

| Alkaloid Subclass | Key Precursor | Example Compound(s) |

| Protoberberines | (S)-Scoulerine (from (S)-Reticuline) | Berberine, Palmatine kegg.jpnih.gov |

| Morphinans | (R)-Reticuline | Morphine, Codeine mdpi.com |

| Phthalideisoquinolines | (S)-Scoulerine | Noscapine nih.gov |

| Aporphines | (S)-Reticuline | Magnoflorine frontiersin.org |

| Simple Benzylisoquinolines | (S)-Norcoclaurine | Papaverine neu.edu.tr |

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel synthetic routes to 3-Methylisoquinoline-8-carboxylic acid that align with the principles of green chemistry. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that minimize waste and energy consumption. Strategies such as C-H activation, flow chemistry, and biocatalysis could offer significant advantages over traditional synthetic methods.

Potential Sustainable Synthetic Approaches:

| Approach | Potential Advantage | Research Focus |

| C-H Activation | Reduces the need for pre-functionalized starting materials, improving atom economy. | Direct coupling of simpler precursors to build the isoquinoline (B145761) core. |

| Flow Chemistry | Allows for better control over reaction parameters, improved safety, and easier scalability. | Optimization of reaction conditions in continuous flow reactors for higher yields and purity. |

| Biocatalysis | Utilizes enzymes to perform specific chemical transformations under mild conditions. | Identification and engineering of enzymes for key steps in the synthesis of the target molecule. |

| Photoredox Catalysis | Uses visible light to drive chemical reactions, offering a more sustainable energy source. | Development of light-mediated cyclization or functionalization reactions. |

Targeted Synthesis of Specific this compound Derivatives

The core structure of this compound is a versatile template for creating a library of derivatives with potentially diverse biological activities. Future synthetic efforts should focus on the targeted modification of this scaffold to explore structure-activity relationships (SAR). nih.gov By systematically altering functional groups at various positions on the isoquinoline ring system, researchers can fine-tune the molecule's properties to enhance its interaction with specific biological targets. For instance, derivatives could be designed to target protein kinases, enzymes implicated in various diseases, or receptors involved in cell signaling. nih.gov The synthesis of amides, esters, and other analogues from the carboxylic acid group is a logical starting point for creating chemical diversity. researchgate.netmdpi.com

In-depth Mechanistic Studies of Biological Activities

While the broader isoquinoline class is known for a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, the specific activities of this compound are less understood. nih.govamerigoscientific.com A crucial future direction is the comprehensive investigation of its biological effects and the elucidation of the underlying molecular mechanisms. This involves screening the compound against various cell lines and disease models, followed by detailed studies to identify its direct molecular targets. Techniques such as proteomics, genomics, and cellular imaging can be employed to understand how the compound modulates biological pathways and cellular processes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design for Isoquinolines

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mit.edumdpi.com These computational tools can significantly accelerate the design and optimization of new drug candidates based on the isoquinoline scaffold. Future research should leverage AI and ML for several key tasks:

Predictive Modeling: Developing algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives. nih.govnih.gov

De Novo Design: Using generative models to design new isoquinoline-based molecules with desired properties from scratch. nih.gov

Virtual Screening: Employing machine learning models to rapidly screen large virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.gov

By integrating these computational approaches, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. mit.edujsr.org

Development of Isoquinoline Carboxylic Acids as Chemical Probes

Chemical probes are essential tools for studying biological systems. They are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to investigate its function. This compound and its derivatives could be developed as chemical probes. This would involve modifying the structure to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its binding affinity for its biological target. These probes would enable researchers to visualize the localization of the target protein within cells, track its movement, and study its interactions with other molecules, providing valuable insights into cellular biology. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-methylisoquinoline-8-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isoquinoline-carboxylic acid derivatives often involves cyclization reactions. For example, PPA (polyphosphoric acid)-catalyzed thermal lactamization is a common method to form the isoquinoline core. Starting from precursors like 8-nitro-1,4-dihydroquinoline-3-carboxylic acid, reduction of the nitro group to an amine (e.g., using H2/Pd-C) is critical before cyclization . Optimization involves adjusting PPA concentration (e.g., 70–85% w/w) and temperature (100–120°C) to improve yield. Reaction monitoring via TLC or HPLC ensures intermediate purity.

- Example Data :

| Precursor | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 8-Nitro-1,4-dihydroquinoline | PPA (75%) | 110 | 62 |

| 8-Amino-1,4-dihydroquinoline | PPA (80%) | 115 | 78 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methyl (-CH3) and carboxylic acid (-COOH) positions. For example, the methyl proton signal typically appears at δ 2.4–2.6 ppm in CDCl3 .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, as demonstrated for analogous compounds like 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid .

- FT-IR : Identify carboxylic acid O-H stretches (2500–3300 cm<sup>-1</sup>) and C=O vibrations (1680–1720 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data between synthetic batches of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or residual solvents. Strategies include:

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

- Isotopic Labeling : Use deuterated solvents to eliminate overlapping signals.

- Statistical Analysis : Apply principal component analysis (PCA) to batch spectra to identify outlier batches .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : The carboxylic acid group is pH-sensitive. Stability studies should:

- Vary pH : Test buffers (pH 2–10) at 25°C and 37°C.

- Monitor Degradation : Use HPLC to track decomposition products (e.g., decarboxylation at low pH).

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For example, at pH 7.4, t1/2 > 24 hours, but at pH 2, t1/2 ≈ 6 hours due to acid-catalyzed degradation .

Q. What mechanistic insights explain the regioselectivity of methyl and carboxylic acid groups in isoquinoline derivatives?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Computational methods (e.g., DFT calculations) can map electron density to predict reactive sites. For example:

- Methyl Group : Electron-donating effect directs electrophilic substitution to the 3-position.

- Carboxylic Acid : Electron-withdrawing effect stabilizes the 8-position via resonance .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

- Guidelines :

- Control Variables : Document catalyst batches, solvent purity, and humidity levels.

- Statistical Rigor : Use triplicate reactions and report mean ± SD for yields.

- Reference Standards : Compare synthetic products with commercially available analogs (e.g., azetidine-3-carboxylic acid) for validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Recommendations :

- PPE : Nitrile gloves (tested for chemical permeation) and lab coats.

- Ventilation : Use fume hoods during PPA-catalyzed reactions to avoid phosphoric acid fumes .

- Spill Management : Neutralize acid spills with sodium bicarbonate .

Data Analysis and Reporting

Q. How can researchers statistically validate the biological activity data of this compound derivatives?

- Approach :

- Dose-Response Curves : Fit IC50 values using nonlinear regression (e.g., GraphPad Prism).

- ANOVA : Compare activity across derivatives (p < 0.05 for significance) .

Q. What are the best practices for reporting crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.